molecular formula C15H23N5 B2924277 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-52-9

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2924277
CAS RN: 869073-52-9
M. Wt: 273.384
InChI Key: ZJCJYFQTWSBCEE-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidin-4-amine core, with a methyl group attached at the 1 position and a 3,3,5-trimethylcyclohexyl group attached via a nitrogen .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The amine group could participate in acid-base reactions, and the pyrimidine core could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base in certain conditions .

Scientific Research Applications

Synthesis and Characterization

The scientific research on 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives primarily focuses on synthesis and characterization. These compounds are part of a broader category of pyrazole derivatives known for their diverse biological activities. Studies have explored their synthesis through various chemical reactions, characterized by spectroscopic methods such as FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods help elucidate the molecular structure and properties of the synthesized compounds. For example, the study by Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives, highlighting their potential antitumor, antifungal, and antibacterial activities. The structural analysis provided insights into the geometric parameters and biological activity origins against breast cancer and microbes (Titi et al., 2020).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been a significant area of research, with studies investigating their efficacy against various microbial strains. The incorporation of these compounds into materials such as polyurethane varnish and printing ink has shown to impart antimicrobial properties, making them useful for surface coating applications to prevent microbial growth. This approach not only enhances the antimicrobial effect but may also improve the physical and mechanical properties of the coatings, as demonstrated by the research of El‐Wahab et al. (2015) (El‐Wahab et al., 2015).

Insecticidal and Antibacterial Potential

Further studies have explored the insecticidal and antibacterial potential of these compounds, indicating their effectiveness against specific insect pests and bacterial strains. The synthesis of pyrimidine-linked pyrazole heterocyclics and their subsequent evaluation against insects and microorganisms underscore their utility in developing new insecticidal and antimicrobial agents. Such research contributes to the ongoing search for more effective and environmentally friendly pesticides and antibacterial compounds (Deohate & Palaspagar, 2020).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCJYFQTWSBCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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